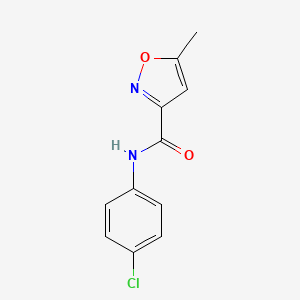![molecular formula C18H19NO6 B5138986 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde](/img/structure/B5138986.png)
3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde, also known as MNB, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. MNB is a derivative of benzaldehyde, a compound commonly used in the fragrance industry. The addition of the 2-nitrophenoxy and butoxy groups to the benzaldehyde structure results in a compound with unique properties and potential applications.
作用機序
The mechanism of action of 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde in cancer cells involves several pathways. 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II and DNA polymerase. 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde also induces oxidative stress in cancer cells, leading to the activation of apoptosis pathways.
Biochemical and Physiological Effects:
3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has been shown to have several biochemical and physiological effects in cancer cells. Studies have shown that 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde inhibits the growth of cancer cells and induces apoptosis. 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival. In addition, 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde induces oxidative stress in cancer cells, leading to the activation of apoptosis pathways.
実験室実験の利点と制限
3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has also been shown to have potent anticancer activity, making it a promising candidate for further study. However, 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has limitations as well. It is a relatively new compound, and its full range of applications and potential side effects are not yet fully understood.
将来の方向性
There are several future directions for research on 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde. In medicinal chemistry, further studies are needed to fully understand the mechanisms of action of 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde and its potential as an anticancer agent. In materials science, 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde could be used as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies are needed to understand the potential effects of 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde on aquatic ecosystems and other environmental systems. Overall, 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde is a promising compound with potential applications in several fields of scientific research.
合成法
The synthesis of 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde involves several steps. The starting material is 3-methoxy-4-hydroxybenzaldehyde, which is reacted with 4-(2-nitrophenoxy)butanol in the presence of a catalyst to form the desired product. The synthesis method has been optimized to improve yield and purity of the final product.
科学的研究の応用
3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has potential applications in several fields of scientific research, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has been studied for its potential as an anticancer agent. Studies have shown that 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. In materials science, 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has been studied for its potential as a building block for the synthesis of novel materials. In environmental science, 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has been studied for its potential as a pollutant and its effects on aquatic ecosystems.
特性
IUPAC Name |
3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-23-18-12-14(13-20)8-9-17(18)25-11-5-4-10-24-16-7-3-2-6-15(16)19(21)22/h2-3,6-9,12-13H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXRJGQKJIBJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138905.png)

![1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)

![1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5138928.png)

![2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate](/img/structure/B5138932.png)
![N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5138939.png)
![3-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B5138943.png)

![4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5138954.png)
![ethyl [2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5138960.png)
![4-butoxy-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5138984.png)
